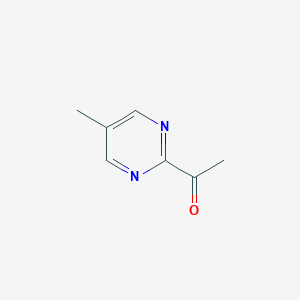

1-(5-Methylpyrimidin-2-yl)ethanone

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Organic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental building block in nature and synthetic chemistry. ignited.innih.gov Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), and the coenzyme folic acid. researchgate.netjetir.org This natural prevalence has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.net

The inherent biological importance of pyrimidines has spurred the development of a vast array of synthetic derivatives with a broad spectrum of pharmacological activities. These include anticancer agents like 5-fluorouracil, antiviral drugs, and antibacterial compounds such as the sulfonamides. researchgate.netjetir.org The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. nih.gov This adaptability has led to the discovery of pyrimidine-based compounds with applications as anti-inflammatory, analgesic, anticonvulsant, and antihypertensive agents. ignited.in

Overview of Ethanone (B97240) Derivatives as Synthons and Bioactive Compounds

Ethanone derivatives, characterized by the presence of an acetyl group (a methyl group attached to a carbonyl group), are crucial intermediates, or "synthons," in organic synthesis. The carbonyl group's reactivity allows for a wide range of chemical transformations, making ethanones valuable precursors for constructing more complex molecular architectures. For instance, they can undergo reactions such as oxidation to carboxylic acids, reduction to alcohols, and various condensation and substitution reactions.

Beyond their role as synthetic building blocks, ethanone derivatives are also found in numerous bioactive natural products and synthetic compounds. nih.gov The indanone scaffold, a bicyclic structure containing an ethanone moiety within a five-membered ring, is a core component of molecules with antiplasmodial, cytotoxic, and antifungal activities. nih.govresearchgate.net The ethanone group can significantly influence a molecule's biological activity by participating in key interactions with biological targets.

Contextualization of 1-(5-Methylpyrimidin-2-yl)ethanone within Contemporary Research

This compound, with its pyrimidine ring substituted with a methyl group at the 5-position and an ethanone group at the 2-position, represents a specific embodiment of the pyrimidine-ethanone scaffold. cymitquimica.com This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Its structure allows for diverse chemical modifications, facilitating the exploration of structure-activity relationships in drug discovery programs. Research is actively exploring its potential as a precursor for developing novel antimicrobial, anticancer, and anti-inflammatory agents.

Research Gaps and Future Perspectives for Pyrimidine-Ethanone Compounds

Despite the significant progress in the field of pyrimidine chemistry, there remain underexplored areas and opportunities for future research. A key challenge lies in the development of more efficient and environmentally friendly ("green") synthetic methods for producing pyrimidine-ethanone derivatives. researchgate.net There is a growing need to move away from harsh reaction conditions and costly reagents towards more sustainable catalytic processes. researchgate.net

Furthermore, while the biological activities of many pyrimidine derivatives have been extensively studied, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research should focus on identifying the specific cellular targets of these compounds to enable more rational drug design. mdpi.com The development of dual-target inhibitors based on the pyrimidine scaffold is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.com

The exploration of hybrid molecules that combine the pyrimidine-ethanone core with other pharmacophores is another exciting avenue for future investigation. This approach could lead to the discovery of novel compounds with improved pharmacological profiles and the ability to address complex diseases. mdpi.com Computational modeling and advanced screening techniques will be instrumental in guiding the rational design and prediction of the biological behavior of these new chemical entities. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-8-7(6(2)10)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAIFRKMZDAHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122372-22-9 | |

| Record name | 2-Acetyl-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Analysis of 1 5 Methylpyrimidin 2 Yl Ethanone Derivatives

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable insight into the molecular structure of 1-(5-Methylpyrimidin-2-yl)ethanone by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle, from vibrational modes to the electronic environment of individual atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The analysis of related pyrimidine (B1678525) structures provides a framework for interpreting the spectrum of this compound. Key expected vibrations include:

C=O Stretching: A strong absorption band is anticipated in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone carbonyl group. For instance, the C=O stretch in similar heterocyclic ketones has been observed around 1689 cm⁻¹ and 1709 cm⁻¹. cymitquimica.com

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of medium to strong bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups (both on the ring and the acetyl moiety) will appear just below 3000 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the ring C-H bonds and the methyl groups occur in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

These vibrational frequencies are sensitive to the molecular environment and can shift based on intermolecular interactions in the solid state.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong |

| Aromatic (C=C/C=N) Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C-H Bending | 800 - 1400 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide distinct signals for each unique proton.

Pyrimidine Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are expected to appear as singlets or narrow doublets in the aromatic region (δ 8.5–9.0 ppm), with their exact chemical shift influenced by the electronic effects of the methyl and acetyl substituents.

Methyl Protons: Two sharp singlets are anticipated in the aliphatic region. The methyl group attached to the pyrimidine ring (C5-CH₃) would likely resonate around δ 2.4 ppm, while the acetyl methyl protons (CO-CH₃) would appear slightly downfield, typically around δ 2.7 ppm.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, expected to appear significantly downfield (δ > 190 ppm).

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 120–170 ppm). The carbons directly bonded to nitrogen atoms (C2, C4, C6) will have characteristic chemical shifts.

Methyl Carbons: The two methyl carbons will appear at the upfield end of the spectrum (δ 20–30 ppm).

The precise chemical shifts and coupling constants, if any, are definitive for the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyrimidine-H | 8.7 - 8.9 | s | H4, H6 |

| Acetyl-CH₃ | ~2.7 | s | CO-CH₃ |

| Pyrimidine-CH₃ | ~2.4 | s | C5-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbonyl | > 190 | C=O | |

| Pyrimidine-C | 120 - 170 | C2, C4, C5, C6 | |

| Acetyl-CH₃ | ~25 | CO-CH₃ | |

| Pyrimidine-CH₃ | ~20 | C5-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₇H₈N₂O), the molecular weight is 136.15 g/mol . chesci.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 136. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentations include:

Loss of a methyl radical: A prominent peak at m/z 121 would result from the cleavage of the acetyl methyl group ([M-15]⁺), forming a stable pyrimidinyl-carbonyl cation.

Loss of an acetyl radical: Cleavage of the C-C bond between the pyrimidine ring and the carbonyl group would lead to a fragment corresponding to the 5-methylpyrimidinyl cation at m/z 93.

Formation of an acylium ion: The [CH₃CO]⁺ ion would produce a peak at m/z 43.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments with very high accuracy.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity and environment, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional structure in the solid state.

Elucidation of Molecular Conformation and Bond Parameters

SCXRD analysis of a suitable single crystal of this compound or its derivatives would yield precise data on bond lengths, bond angles, and torsion angles.

Bond Lengths and Angles: The analysis would confirm the geometry of the pyrimidine ring and the acetyl group. For example, C=O bond lengths in similar structures are typically around 1.22 Å. ijper.org The planarity of the pyrimidine ring can also be definitively established.

Molecular Conformation: The orientation of the acetyl group relative to the pyrimidine ring is a key conformational feature. The torsion angle between the plane of the ring and the plane of the acetyl group would be determined, revealing whether the molecule adopts a planar or a twisted conformation. Studies on similar pyrimidin-2-yl substituted compounds have shown that the substituent groups can be significantly twisted relative to the pyrimidine ring.

Table 3: Representative Bond Parameters from X-ray Crystallography of Heterocyclic Ketones

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| Aromatic C-N Bond Length | ~1.34 Å |

| C(ring)-C(keto) Bond Length | ~1.49 Å |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The way molecules pack together in a crystal is governed by intermolecular forces. SCXRD reveals the details of these interactions, which are crucial for understanding the physical properties of the solid.

Hydrogen Bonding: While this compound is not a classical hydrogen bond donor, the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen are potential hydrogen bond acceptors. In the presence of co-crystallizing agents with O-H or N-H groups, or in derivatives, C-H···O and C-H···N weak hydrogen bonds can be expected to play a significant role in the crystal packing.

The comprehensive analysis of these non-covalent interactions provides a complete picture of the supramolecular architecture.

Polymorphism and its Structural Implications

A detailed analysis of the polymorphism of this compound and its derivatives is not possible based on currently available scientific literature. No studies reporting the existence of different polymorphs for this specific compound or its closely related derivatives have been found.

Computational Chemistry and Theoretical Investigations of 1 5 Methylpyrimidin 2 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. It provides valuable insights into the behavior of chemical compounds, aiding in the understanding of their reactivity and potential applications. In the context of 1-(5-Methylpyrimidin-2-yl)ethanone and its derivatives, DFT studies have been instrumental in elucidating their fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to achieve this. researchgate.netmdpi.com The process involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on the atoms are minimized. The resulting optimized geometry provides a realistic representation of the molecule's structure. nih.govnih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. DFT calculations provide information about various electronic properties, such as molecular orbital energies and charge distributions. For instance, in a study of pyrimidine (B1678525) derivatives, the Becke's three-parameter hybrid exchange functional (B3) combined with the Lee–Yang–Parr (LYP) correlation functional was used with a 6-31+G(d,p) basis set to analyze the electronic structure. ijcce.ac.ir

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.netirjweb.com

A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. researchgate.net The energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be calculated using DFT methods. nih.gov This analysis is vital for predicting how a molecule will interact with other chemical species. For example, the HOMO-LUMO energy gap can explain the charge transfer interactions that occur within a molecule. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. libretexts.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to represent different potential values. researchgate.netresearchgate.net

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms. researchgate.net Blue colors, on the other hand, represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow colors denote areas with intermediate potential. By analyzing the MEP map, chemists can identify the reactive sites of a molecule and understand its intermolecular interactions. uni-muenchen.denih.gov

Vibrational Analysis and Spectral Simulations

Vibrational analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The results of the vibrational analysis can be used to simulate the IR and Raman spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to confirm the structure of a synthesized compound. researchgate.net For instance, in the study of pyrimidine derivatives, DFT calculations have been used to compute the vibrational frequencies, which are then scaled to improve agreement with experimental data. researchgate.net This combined experimental and theoretical approach is a powerful tool for structural elucidation.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the mechanism of action of existing drugs. nih.gov

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations can predict how derivatives of this compound might interact with various biological targets. These simulations provide insights into the binding modes and affinities of the ligands, which are crucial for assessing their potential as therapeutic agents.

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for anticancer and antimicrobial drugs. researchgate.net Molecular docking studies have been used to investigate the binding of pyrimidine derivatives to the active site of DHFR. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govresearchgate.net

Janus Kinase 2 (JAK2): JAK2 is a tyrosine kinase that plays a role in various signaling pathways, and its dysregulation is implicated in certain cancers and inflammatory diseases. researchgate.netnih.gov Docking simulations of pyrimidine derivatives with JAK2 can help in the design of potent and selective inhibitors. researchgate.netnih.gov

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Molecular docking has been employed to study the interactions of pyrimidine-based compounds with α-glucosidase and α-amylase, providing a rationale for their observed inhibitory activities. nih.govnih.govnih.govmdpi.comresearchgate.net

Penicillin-Binding Protein 3 (PBP3): PBPs are essential enzymes in bacterial cell wall synthesis and are the targets of β-lactam antibiotics. nih.gov Docking studies of pyrimidine derivatives against PBPs can aid in the development of new antibacterial agents that can overcome resistance mechanisms. nih.gov

The results of these docking studies are often presented in terms of a docking score, which is an estimate of the binding affinity. The predicted binding poses can be visualized to understand the specific interactions between the ligand and the receptor's amino acid residues.

Interactive Data Tables

Table 1: Theoretical Data for Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Derivative A | -6.5 | -1.2 | 5.3 |

| Derivative B | -6.8 | -1.5 | 5.3 |

Table 2: Molecular Docking Scores (kcal/mol)

| Target Protein | Derivative A | Derivative B | Derivative C |

|---|---|---|---|

| DHFR | -8.5 | -9.1 | -8.8 |

| JAK2 | -7.9 | -8.4 | -8.1 |

| α-glucosidase | -9.2 | -9.8 | -9.5 |

| α-amylase | -7.5 | -8.0 | -7.8 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(5-Methylpyridin-2-yl)ethanone sigmaaldrich.com |

| 1-(2-dimethylamino-4-methyl-pyrimidin-5-yl)-ethanone sigmaaldrich.com |

| 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione mdpi.com |

| 5-benzoyl-6-phenyl-4-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroxypyrimidine ijcce.ac.ir |

| 5-benzoyl-6-phenyl-4-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydrothioxypyrimidine ijcce.ac.ir |

| 5-benzoyl-6-phenyl-4-(3,5-dimethoxy)phenyl)-1,2,3,4-tetrahydrothioxypyrimidine ijcce.ac.ir |

| 5-benzoyl-6-phenyl-3-acetyl-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydrothioxypyrimidine ijcce.ac.ir |

| 5-benzoyl-6-phenyl-3-acetyl-4-(4-trifluoromethoxy)phenyl)-1,2,3,4-tetrahydrothioxypyrimidine ijcce.ac.ir |

| 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one researchgate.net |

| Ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl) researchgate.net |

| α-Amylase-IN-9 medchemexpress.com |

| (Z)-5-(4-((1,3-Dioxoisoindolin-2-yl)methoxy)-3-methoxybenzylidene)thiazolidine-2,4-dione nih.gov |

| 5-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene-amino)-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamide mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. nih.govnih.gov

The QSAR process begins with the creation of a dataset of pyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values). nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govmdpi.com

Cheminformatics platforms are then used to calculate a wide range of molecular descriptors for each compound. nih.gov These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: Charges, electronegativities, dipole moments. nih.gov

Topological Properties: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Physicochemical Properties: LogP (lipophilicity), molecular weight, and polar surface area. nih.gov

Quantum Chemical Descriptors: HOMO/LUMO energies, derived from quantum calculations.

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build the QSAR model. nih.gov MLR generates a simple linear equation, while ANN can capture complex, non-linear relationships between descriptors and activity. nih.gov The quality of a QSAR model is assessed using several statistical parameters, including the coefficient of determination (R²), the root mean square error (RMSE), and the predictive ability assessed by the cross-validated R² (Q²). nih.gov For instance, a study on pyrimidine-based inhibitors might find that activity increases with specific charge distributions and electronegativities at certain topological distances. nih.gov

A crucial aspect of cheminformatics is the evaluation of "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies for Pyrimidine Derivatives This table lists examples of descriptors frequently used in QSAR modeling.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial Atomic Charges | Distribution of electrons, reactivity |

| Physicochemical | LogP | Lipophilicity, membrane permeability |

| Topological | Wiener Index | Molecular branching and size |

| Constitutional | Molecular Weight | Size of the molecule |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

Simulation of Photophysical Properties and Electrochemical Behavior

Theoretical simulations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful methods for predicting the photophysical and electrochemical properties of molecules like this compound. jchemrev.comresearchgate.net These computational approaches provide insights into electron distribution, orbital energies, and electronic transitions, which govern how the molecule interacts with light and electric fields.

Photophysical Properties: TD-DFT is widely used to simulate the ultraviolet-visible (UV-vis) absorption spectra of organic molecules. jchemrev.com The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which arise from π→π* and n→π* electronic transitions. For this compound, these transitions would primarily involve the pyrimidine ring and the carbonyl group. Simulations can also predict emission properties, such as fluorescence wavelengths, which are relevant for developing fluorescent probes or materials. researchgate.net The solvent environment can be included in these models to understand how polarity affects the photophysical behavior. jchemrev.com

Electrochemical Behavior: DFT calculations can predict key parameters related to a molecule's electrochemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ease of accepting an electron). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

These theoretical calculations can complement experimental techniques like cyclic voltammetry. researchgate.net For pyrimidine derivatives, electrochemical studies often reveal irreversible reduction peaks corresponding to processes occurring at the pyrimidine ring or associated functional groups. researchgate.netqu.edu.qa Simulations can help propose the mechanistic pathways for these electroreduction events and predict how reduction potentials might shift with changes in pH or substitution on the pyrimidine core. researchgate.netqu.edu.qa

Table 3: Simulated Molecular Properties of Pyrimidine Derivatives This table provides examples of properties that can be predicted using computational methods like DFT and TD-DFT.

| Property | Computational Method | Significance |

|---|---|---|

| Absorption Wavelength (λmax) | TD-DFT | Predicts color and UV-Vis spectrum jchemrev.com |

| HOMO Energy | DFT | Relates to oxidation potential and electron-donating ability researchgate.net |

| LUMO Energy | DFT | Relates to reduction potential and electron-accepting ability researchgate.net |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability researchgate.net |

| Dipole Moment | DFT | Measures molecular polarity, influences solubility and interactions researchgate.net |

| Reduction Potential | DFT / Voltammetry Simulation | Predicts ease of accepting an electron, relevant to metabolism researchgate.netqu.edu.qa |

Medicinal Chemistry and Biological Activity Studies of 1 5 Methylpyrimidin 2 Yl Ethanone Derivatives

Anticancer Potential

The quest for more effective and selective anticancer agents has led researchers to explore the therapeutic potential of 1-(5-methylpyrimidin-2-yl)ethanone derivatives. These efforts have unveiled their ability to impede cancer cell proliferation through various mechanisms, including cytotoxicity against malignant cell lines, inhibition of crucial enzymes, modulation of signaling cascades, and interaction with vital biomolecules.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

A fundamental aspect of anticancer drug discovery involves the evaluation of a compound's ability to inhibit the growth of cancer cells. Derivatives of this compound have been subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines, revealing promising activity.

Thienopyrimidine derivatives, which can be synthesized from pyrimidine (B1678525) precursors, have shown notable cytotoxic effects. For instance, a synthesized thienopyrimidine derivative demonstrated marked cytotoxicity against the HepG-2 (human liver cancer) cell line with an IC50 value of 8.001 ± 0.0445 μM, a potency greater than that of the reference standard. mdpi.com Further studies on other derivatives have revealed broad-spectrum antitumor activity. researchgate.net For example, certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have shown significant in vitro anticancer activity against the A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values comparable to the standard chemotherapeutic drug Doxorubicin. researchgate.net

The antiproliferative effects are not limited to a single cancer type. Research has shown that various derivatives can inhibit the growth of cell lines such as HT-29 (colon adenocarcinoma) and MCF-7 (breast cancer). mdpi.comnih.gov The structural modifications on the pyrimidine core play a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine | HepG-2 | 8.001 ± 0.0445 | mdpi.com |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | A549 | 3.22 ± 0.2 | researchgate.net |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 | 2.71 ± 0.16 | researchgate.net |

| Thieno[2,3-b]pyridine (Derivative 9a) | MB-MDA-435 | 0.07 | rsc.org |

| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine (Compound 13ac) | SET-2 | 0.0117 | researchgate.net |

| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine (Compound 13ac) | Ba/F3V617F | 0.041 | researchgate.net |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (Complex 1) | A549 | 794.37 | mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (Complex 1) | HT29 | 654.31 | mdpi.com |

Enzyme Inhibition Assays

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for cancer chemotherapy. nih.govnih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in folate metabolism. nih.govmdpi.com Inhibition of DHFR leads to a depletion of intracellular folate pools, thereby disrupting DNA synthesis and leading to cell death. nih.gov Several derivatives containing the pyrimidine scaffold have been investigated as DHFR inhibitors, showing potential as anticancer agents. mdpi.comresearchgate.net

Janus Kinase 2 (JAK2): The JAK family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. nih.govgoogle.com Mutations in the JAK2 gene are associated with various myeloproliferative neoplasms. mdpi.comresearchgate.net Consequently, the development of selective JAK2 inhibitors is a promising strategy for cancer treatment. nih.govnih.gov A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors. nih.gov For instance, compound A8 from this series exhibited an IC50 of 5 nM for JAK2 and demonstrated significant selectivity over other JAK family members. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and metabolism. nih.govnih.govwiley-vch.de Its dysregulation has been implicated in various diseases, including cancer. researchgate.net The inhibition of GSK-3 has been shown to enhance the cytotoxic effects of other anticancer drugs, suggesting a role for GSK-3 inhibitors in combination therapies. nih.gov Research has led to the discovery of novel pyrimidine-based GSK-3β inhibitors, highlighting the therapeutic potential of targeting this enzyme. researchgate.net

| Enzyme Target | Derivative Class | Key Findings | Reference |

| DHFR | Pyrimidine derivatives | Act as antifolates, disrupting DNA synthesis. | nih.govmdpi.com |

| JAK2 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | Compound A8 shows potent and selective inhibition with an IC50 of 5 nM. | nih.gov |

| JAK2 | 2-amino-pyrazolo[1,5-a]pyrimidines | Potent inhibition of JAK2 kinase activity. | nih.gov |

| GSK-3 | Pyrimidine-based inhibitors | Can enhance cytotoxicity of other anticancer agents. | nih.govresearchgate.net |

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, derivatives of this compound can exert their anticancer effects by modulating intracellular signaling pathways that are often deregulated in cancer.

Research has demonstrated that potent JAK2 inhibitors can downregulate the phosphorylation of downstream proteins in the JAK-STAT signaling pathway. researchgate.netnih.gov This pathway is crucial for mediating the biological effects of numerous cytokines and growth factors, and its constitutive activation is a hallmark of many cancers. By inhibiting JAK2, these compounds can effectively block this pro-survival signaling cascade. nih.gov

Furthermore, the interplay between different signaling pathways is a key aspect of their mechanism of action. For instance, the combination of a GSK-3 inhibitor with other targeted therapies can lead to the upregulation of β-catenin and subsequent modulation of its transcriptional activity, resulting in enhanced apoptosis. nih.gov Some derivatives have also been found to act as allosteric modulators of receptors involved in signaling, such as the μ-opioid receptor, affecting pathways like cAMP inhibition and β-arrestin recruitment. mdpi.com

Interaction with Biomolecules

The interaction of small molecules with cellular macromolecules, particularly DNA, is a well-established mechanism of action for many anticancer drugs. Certain derivatives of this compound have been shown to interact with DNA, contributing to their cytotoxic properties.

Studies have indicated that some derivatives can bind to DNA, potentially through intercalation, which involves the insertion of the molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The specific structural features of the ligand play a crucial role in the kinetics and mechanism of DNA binding. nih.gov Additionally, some pyrimidine derivatives have been shown to inhibit enzymes that interact directly with DNA, such as DNA gyrase, further highlighting the multifaceted ways in which these compounds can interfere with DNA-related processes. nih.gov

Antimicrobial Efficacy

In addition to their anticancer potential, derivatives of this compound have demonstrated significant antimicrobial activity. The rise of antibiotic-resistant bacteria poses a major global health threat, necessitating the discovery of new antimicrobial agents. nih.gov Pyrimidine-containing compounds have shown promise in this area, with activity against a range of pathogenic bacteria.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Studies have shown that certain derivatives possess potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. nih.gov For example, sulfur-containing analogues have exhibited broad-spectrum activity with Minimum Inhibitory Concentrations (MICs) in the range of 2–8 µg/mL. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Gram-Negative Bacteria: The fight against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa is particularly challenging due to their protective outer membrane. mdpi.com Nevertheless, several pyrimidine derivatives have shown promising activity against these pathogens. nih.govsibjcem.ru Some compounds have been found to inhibit E. coli DNA gyrase, while others have demonstrated efficacy against multidrug-resistant strains of K. pneumoniae. nih.govmdpi.com The development of hybrid molecules incorporating the pyrimidine scaffold is an active area of research aimed at overcoming drug resistance. nih.govresearchgate.net

| Bacterial Strain | Derivative Type | Activity | Reference |

| Staphylococcus aureus (Gram-positive) | Sulfur-containing analogues | MIC: 2–8 µg/mL | |

| Staphylococcus aureus (Gram-positive) | 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester | DNA gyrase inhibition (IC50: 0.25 µg/mL) | nih.gov |

| Escherichia coli (Gram-negative) | 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester | DNA gyrase inhibition (IC50: 0.125 µg/mL) | nih.gov |

| Klebsiella pneumoniae (Gram-negative) | 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on | Comparable to ceftriaxone (B1232239) in vivo | sibjcem.ru |

| Escherichia coli O157:H7 (Gram-negative) | Peptide encapsulated in PLGA nanoparticles | MIC50: 3.13 µM | mdpi.com |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Peptide encapsulated in PLGA nanoparticles | MIC50: 0.2-0.7 µM | mdpi.com |

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The pyrimidine core is a crucial component in many commercial fungicides, and modifications to this structure have led to the development of potent new antifungal agents. nih.govrsc.org

For instance, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities. nih.govfrontiersin.org Among these, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/mL). nih.govfrontiersin.orgnih.gov Similarly, compound 5f (5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) also showed a high inhibition rate of 100% against Phomopsis sp.. nih.govfrontiersin.org

Chalcone derivatives incorporating a piperazine (B1678402) fragment have also been investigated for their antifungal effects. acs.org These compounds have shown inhibitory action against various plant fungi. acs.org The antifungal mechanism of some pyrimidine derivatives is believed to involve the disruption of ergosterol (B1671047) biosynthesis, which is vital for fungal membrane integrity. nih.gov

| Compound | Target Fungi | Activity (EC50 µg/mL) | Reference |

|---|---|---|---|

| 5o | Phomopsis sp. | 10.5 | nih.govfrontiersin.orgnih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | nih.govfrontiersin.orgnih.gov |

| 5f | Phomopsis sp. | 100% inhibition | nih.govfrontiersin.org |

Other Pharmacological Activities

Anti-Fibrosis Activity and Collagen Inhibition

Recent studies have highlighted the potential of 2-(pyridin-2-yl) pyrimidine derivatives in combating fibrosis. A series of these compounds were synthesized and evaluated for their anti-fibrotic activity against hepatic stellate cells (HSC-T6). researchgate.netnih.gov Fourteen of the synthesized compounds demonstrated superior anti-fibrotic activities compared to the standard drug Pirfenidone. researchgate.net

Notably, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) emerged as the most potent, with IC50 values of 45.69 µM and 45.81 µM, respectively. researchgate.net Further investigations using Picro-Sirius red staining, hydroxyproline (B1673980) assays, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression confirmed that these compounds effectively inhibited collagen expression and hydroxyproline content in cell culture. researchgate.netnih.gov These findings suggest that these pyrimidine derivatives could be promising candidates for the development of new anti-fibrotic drugs. researchgate.net

| Compound | Activity (IC50 µM) | Reference |

|---|---|---|

| 12m | 45.69 | researchgate.net |

| 12q | 45.81 | researchgate.net |

Antioxidant Properties and Free Radical Scavenging

Pyrimidine derivatives have been recognized for their antioxidant potential and ability to scavenge free radicals. ijpsonline.comnih.govnih.gov Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in various chronic diseases. nih.gov

A study on a library of substituted pyrimidines revealed significant free radical scavenging activity, with IC50 values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM in a DPPH radical scavenging assay. juniperpublishers.comarxiv.org Compound 26 , a 3,4-dihydroxybenzylidene derivative, was identified as the most potent antioxidant in the series, with an IC50 value of 42.9 ± 0.31 μM. juniperpublishers.com This high activity is attributed to the presence and position of the dihydroxyl groups on the aromatic ring. juniperpublishers.com The pyrimidine core is considered a valuable moiety for designing new compounds with desirable antioxidant properties. nih.gov

Antidiabetic Activity and α-Glucosidase/α-Amylase Inhibition

Pyrimidine derivatives are being explored as potential therapeutic agents for diabetes mellitus. mdpi.comajchem-a.com One of the key strategies in managing diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which delays glucose absorption and lowers postprandial blood glucose levels. mdpi.comnih.gov

Several studies have demonstrated the α-glucosidase and α-amylase inhibitory activities of pyrimidine derivatives. mdpi.comnih.gov For instance, a series of pyrimidine-fused heterocyclic derivatives showed selective inhibitory properties for α-glucosidase over porcine pancreatic α-amylase. nih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective inhibitors. nih.gov

In one study, a newly synthesized pyrimidine derivative, compound 4 , exhibited strong inhibitory effects against both α-glucosidase and α-amylase, with IC50 values of 12.16 ± 0.12 µM and 11.13 ± 0.12 µM, respectively, comparable to the standard drug acarbose. mdpi.com Molecular docking studies have further elucidated the binding interactions of these derivatives with the active sites of the enzymes, highlighting the importance of the pyrimidine scaffold and specific substitutions for potent inhibitory activity. mdpi.com

| Compound | Enzyme | Activity (IC50 µM) | Reference |

|---|---|---|---|

| 4 | α-glucosidase | 12.16 ± 0.12 | mdpi.com |

| α-amylase | 11.13 ± 0.12 | ||

| Acarbose (Control) | α-glucosidase | 10.60 ± 0.17 | mdpi.com |

| α-amylase | 11.30 ± 0.12 |

Structure-Activity Relationship (SAR) Investigations

Correlation of Chemical Modifications with Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These investigations reveal how different chemical modifications to the pyrimidine core and its substituents influence potency and selectivity. nih.govnih.govfrontiersin.org

In the context of antifungal activity, the introduction of an amide moiety and specific substitutions on the phenyl ring have been shown to be critical. For example, the presence of a trifluoromethyl group on the pyrimidine ring and halogen substitutions on the phenyl ring in compounds 5o and 5f significantly enhanced their antifungal potency against Phomopsis sp.. nih.govfrontiersin.org The position of these substituents also plays a key role in determining the level of activity. nih.gov

For antioxidant activity, SAR analysis has demonstrated that the substitution of various functional groups on the aromatic ring attached to the pyrimidine core confers free radical scavenging ability. juniperpublishers.com The presence of hydroxyl groups, particularly in the 3 and 4 positions of a benzylidene substituent, was found to be highly effective. juniperpublishers.com

In the development of antidiabetic agents, the pyrimidine-fused heterocyclic core has been identified as a significant contributor to the inhibitory properties against α-glucosidase. nih.gov Furthermore, the nature of the substituents on different parts of the heterocyclic ring is important for the enzyme inhibitory action. nih.gov For instance, the presence of a lipophilic electron-withdrawing group, such as fluorine, on the phenyl ring has been shown to enhance the inhibitory activity against both α-glucosidase and α-amylase. mdpi.com

Exploration of Privileged Structures in Pyrimidine-Based Compounds

The pyrimidine nucleus is a quintessential example of a "privileged structure" in medicinal chemistry. nih.govscialert.net This concept refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. acs.org The pyrimidine ring, a heterocyclic aromatic compound, is a fundamental component of natural products and genetic materials, including the nucleobases uracil, thymine, and cytosine. nih.govscialert.netnih.gov Its prevalence in biologically essential molecules underscores its significance and has made it an attractive scaffold for the development of novel therapeutic agents. nih.gov

The utility of the pyrimidine core lies in its unique physicochemical properties. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in various non-covalent interactions with biopolymers, which is crucial for molecular recognition at the active sites of proteins like kinases and receptors. acs.org The structure of pyrimidine allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives to achieve desired biological activity and selectivity. nih.govacs.org

In the context of drug design, particularly for anticancer agents, the pyrimidine scaffold has been extensively used to create protein kinase inhibitors. nih.gov Many pyrimidine-based compounds draw structural inspiration from known anticancer drugs like 5-fluorouracil. nih.gov The strategic modification of the pyrimidine core has led to the discovery of compounds with a broad spectrum of therapeutic applications, validating its status as a privileged framework for constructing diverse and biologically relevant chemical libraries. nih.govacs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Assessments

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce the high attrition rates of drug candidates in later developmental stages. nih.gov In silico, or computational, methods provide a rapid and cost-effective means to predict these properties and evaluate the "drug-likeness" of novel molecules, such as derivatives of this compound. nih.govsciencescholar.us These predictive models use a compound's physicochemical properties and structural features to filter out candidates with unfavorable ADMET profiles. nih.gov Various computational tools and rule-based filters, such as Lipinski's Rule of Five, are employed to prioritize compounds with a higher probability of success as orally administered drugs. acs.orgneliti.com

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a key determinant of a drug's efficacy. It is influenced by factors including aqueous solubility, permeability across the intestinal wall, and first-pass metabolism. nih.gov In silico models predict oral bioavailability by evaluating key physicochemical properties. Parameters such as topological polar surface area (TPSA), lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors are crucial. mdpi.commdpi.com For instance, a TPSA value below 140 Ų is often considered predictive of good oral bioavailability. mdpi.com

Metabolic stability is another critical factor, as compounds that are rapidly metabolized, primarily in the liver, may have a short duration of action. creative-proteomics.com The pyrimidine ring itself is subject to metabolic degradation. wikipedia.org In silico tools can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. mdpi.com Predictions of human intestinal absorption (HIA) and permeability through models like Caco-2 cell monolayers are also standard components of these assessments. mdpi.com

Below is a table summarizing predicted pharmacokinetic properties for representative pyrimidine derivatives, illustrating the types of data generated in silico to guide medicinal chemistry efforts.

Table 1: In Silico Pharmacokinetic and Drug-Likeness Predictions for Representative Pyrimidine Derivatives

| Compound Type | Molecular Weight (g/mol) | Log P | TPSA (Ų) | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Drug-Likeness Score | Reference |

|---|---|---|---|---|---|---|---|

| Biginelli-Derived Pyrimidine (Comp. 2) | < 500 | N/A | < 140 | 92-98% | 20.44 | Excellent | mdpi.com |

| Fused Pyrimidine (Comp. 11) | < 500 | N/A | < 140 | 92-98% | 33.73 | Excellent | mdpi.com |

| Thieno[2,3-d]pyrimidine Derivative | < 500 | 2.63 | N/A | Good | Well-permeable | 0.57 | mdpi.com |

| Pyrimidine-Coumarin-Triazole Conjugate | N/A | N/A | N/A | N/A | N/A | 0.55 | mdpi.com |

Early identification of potential toxicity is paramount in drug development. neliti.com In silico toxicity prediction tools analyze chemical structures to flag potential liabilities, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. neliti.comnih.gov These models are trained on large datasets of known toxic and non-toxic compounds and can provide a rapid risk assessment before extensive in vitro or in vivo testing is undertaken.

For pyrimidine derivatives, toxicity screening often involves assessing their potential to induce oxidative stress or interact with off-target proteins. nih.gov For example, studies have shown that certain pyrimidine derivatives, particularly those with thiol substituents, can prolong oxidative stress, leading to specific toxicity against erythrocytes. nih.gov In vitro cytotoxicity assays against various human cell lines (both cancerous and normal) are also a crucial step in evaluating the safety profile of new compounds. mdpi.commdpi.com Computational platforms like ProTox-II can predict the LD50 (median lethal dose) and classify compounds into different toxicity classes, offering a preliminary safety evaluation. neliti.com

The table below presents data from both in silico predictions and in vitro studies for various pyrimidine derivatives, highlighting key toxicity endpoints.

Table 2: Toxicity Assessment of Representative Pyrimidine Derivatives

| Compound/Derivative Type | Assessment Method | Endpoint | Result | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine | In Vitro Cytotoxicity | IC50 vs. HepG-2 cells | 8.001 µM | mdpi.com |

| Thieno[2,3-d]pyrimidine | In Vitro Cytotoxicity | IC50 vs. HT-29 cells | 4.526 µM | mdpi.com |

| Thieno[2,3-d]pyrimidine | In Vitro Cytotoxicity | IC50 vs. MCF-7 cells | 15.055 µM | mdpi.com |

| Polyfunctionalized Pyrimidines (Comp. 3d) | In Vivo (Aphid) | LC50 | 0.0125 ppm | growingscience.com |

| Pyrido[2,3-d]pyrimidine (Comp. 2d) | In Vitro Cytotoxicity | vs. A549 cells | Strong cytotoxicity at 50 µM | mdpi.com |

| 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) derivatives | In Silico (ProTox-II) | Toxicity Prediction | Screened for various toxicity parameters | neliti.com |

Emerging Applications in Materials Science and Catalysis

Photocatalytic Applications

A thorough search of scientific databases found no studies reporting the use of 1-(5-Methylpyrimidin-2-yl)ethanone as a photocatalyst for the degradation of dyes or for any other environmental remediation purposes. While pyrimidine (B1678525) derivatives are a class of compounds being investigated for such applications, research has not yet extended to this specific molecule.

Optoelectronic Materials Research

There is no publicly available data on the photophysical properties of this compound. Essential characteristics such as its absorption and emission spectra, which are fundamental to understanding its potential in optoelectronic devices, have not been reported in the scientific literature.

Similarly, information regarding the electrochemical behavior of this compound is not available. Cyclic voltammetry studies, which are crucial for determining the energy levels and electrochemical stability of a compound for use in organic electronics, have not been conducted or published for this molecule.

Given the absence of data on its photophysical and electrochemical properties, it is unsurprising that there are no reports of this compound being investigated for or applied in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Catalytic Roles in Organic Synthesis

No research has been published detailing any catalytic activity of this compound in organic synthesis. Its potential to act as a catalyst or a ligand in catalytic systems remains an open area for future investigation.

Use of Pyrimidine Derivatives as Catalysts or Co-catalysts

The unique structural features of the pyrimidine ring, with its two nitrogen atoms, make it a compelling scaffold for the design of catalysts and co-catalysts. These nitrogen atoms can act as coordination sites for metal ions or participate in hydrogen bonding, influencing the reactivity and selectivity of chemical transformations.

While specific catalytic applications for this compound are not yet widely documented, the broader class of pyrimidine derivatives has been successfully employed in various catalytic systems. For instance, certain pyrimidine-based compounds have been investigated as ligands in metal-catalyzed reactions. The nitrogen atoms in the pyrimidine ring can chelate with metal centers, thereby modifying the metal's electronic properties and steric environment, which in turn can enhance catalytic activity and selectivity.

Furthermore, pyrimidine derivatives have been utilized in organocatalysis, where an organic molecule accelerates a chemical reaction. Their basic nitrogen sites can function as Brønsted-Lowry or Lewis bases to activate substrates. Research has shown that pyrimidine derivatives can catalyze a range of reactions, including the synthesis of other heterocyclic compounds. For example, pyrano-pyrimidine derivatives, which are themselves of great interest due to their biological activities, have been synthesized using various catalytic methods. evitachem.com Some of these methods even employ magnetic nanocatalysts for easy separation and recycling, highlighting the drive towards more sustainable catalytic processes. evitachem.com

The versatility of the pyrimidine scaffold allows for extensive functionalization, enabling the fine-tuning of its catalytic properties. This adaptability suggests that compounds like this compound could serve as precursors for more complex and highly active catalytic molecules in the future.

Green Chemistry Approaches in Catalysis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov Traditional methods for synthesizing these compounds often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns. rasayanjournal.co.in In contrast, modern green chemistry approaches offer more sustainable alternatives. rasayanjournal.co.inbenthamdirect.com

Several innovative and eco-friendly methods for pyrimidine synthesis have been developed, including:

Catalyst-driven reactions: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. rasayanjournal.co.in For the synthesis of pyrimidine derivatives, a variety of catalysts have been explored, such as reusable heterogeneous catalysts, metal-free catalysts, and even biocatalysts. benthamdirect.com For example, a gentisic acid-based Deep Eutectic Solvent (DES) has been shown to be a potent and novel catalyst for the green synthesis of benzo acs.orgnih.govchromeno[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines in solvent-free conditions, with short reaction times and high yields. nih.gov

Microwave-assisted synthesis: This technique utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasound-assisted synthesis: The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification, aligning perfectly with the goals of green chemistry. rasayanjournal.co.in

Multicomponent reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.in Iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and alcohols. acs.org

These green chemistry approaches not only make the synthesis of pyrimidine derivatives more environmentally friendly but also often lead to improved economic feasibility due to higher yields, shorter reaction times, and reduced energy consumption. rasayanjournal.co.in The development of such sustainable pathways is crucial for the future industrial application of these valuable compounds.

Future Research Directions and Translational Outlook

Development of Highly Potent and Selective Therapeutic Candidates

The quest for new and effective drugs remains a primary driver of research into pyrimidine-ethanone derivatives. A significant focus of future work will be the rational design and synthesis of analogs of 1-(5-methylpyrimidin-2-yl)ethanone to create highly potent and selective therapeutic candidates. This involves modifying the core structure to enhance binding affinity to specific biological targets while minimizing off-target effects.

Researchers are exploring various strategies to achieve this, including the introduction of different substituents on the pyrimidine (B1678525) ring and the ethanone (B97240) side chain. For instance, the synthesis of a series of thiouracil derivatives containing amide linkages has shown that certain compounds can inhibit PARP1 activity, a key enzyme in DNA repair, and induce cell death in breast cancer cells. mdpi.com Specifically, compounds 5a and 5e from this series demonstrated notable inhibitory effects on PARP1, leading to increased phosphorylation of H2AX, a marker of DNA damage. mdpi.com Computational docking studies further supported these findings, revealing that compound 5e binds effectively to the active site of PARP1. mdpi.com

Another avenue of exploration is the development of inhibitors for enzymes like anaplastic lymphoma kinase (ALK), a validated target in cancer therapy. acs.org By optimizing the head and tail groups of inhibitor molecules, researchers aim to improve potency, metabolic stability, and pharmacokinetic properties. acs.org The goal is to overcome challenges like drug resistance that can emerge with existing therapies. acs.org

Advanced Mechanistic Investigations of Biological Activity

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for their successful development. Future research will increasingly focus on advanced mechanistic studies to elucidate the precise molecular targets and pathways modulated by these compounds.

This includes investigating their interactions with a range of biological macromolecules, such as enzymes and receptors. For example, some pyrazole (B372694) derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme, highlighting their potential as antibacterial agents. nih.gov Detailed studies on the mechanism of action of such compounds can reveal key structural features responsible for their activity and guide the design of more effective drugs. nih.govnih.gov

Furthermore, investigating the broader biological activities of pyrimidine-containing compounds is essential. For instance, some 5-(1-adamantyl)pyrimidines have demonstrated antineoplastic activity in both in vitro and in vivo models. nih.gov Understanding the underlying mechanisms of this activity could open up new therapeutic applications.

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern chemical research. Future efforts will likely focus on exploring novel and sustainable routes to synthesize this compound and its analogs. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Researchers are continuously seeking to improve existing synthetic protocols and develop new ones. For example, the synthesis of 1-indanones, which share some structural similarities with the ethanone moiety, has been achieved through various methods, including intramolecular Friedel–Crafts acylation. beilstein-journals.org The development of more efficient catalytic systems, such as the use of NbCl5, can significantly improve the yields of such reactions. beilstein-journals.org

The synthesis of complex heterocyclic structures, such as thienopyrimidines, often relies on multi-step procedures. researchgate.net Future research will aim to streamline these syntheses, potentially through one-pot reactions or the use of flow chemistry, to make the production of these compounds more scalable and cost-effective.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is transforming the landscape of drug discovery. scienceopen.comdiva-portal.org Future research on this compound and its derivatives will heavily rely on this integrated approach to accelerate the identification and optimization of lead compounds.

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of virtual compounds to their biological targets, helping to prioritize which molecules to synthesize and test. mdpi.comscienceopen.com These in silico methods can significantly reduce the time and cost associated with traditional high-throughput screening. diva-portal.org For instance, computational analysis was instrumental in understanding the binding of a PARP1 inhibitor to its target. mdpi.com

Artificial intelligence and machine learning are also emerging as powerful tools in drug discovery. scienceopen.comnih.gov These technologies can be used to analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. researchgate.net This data-driven approach can guide the design of molecules with desired therapeutic profiles. scienceopen.com

Design of Smart Materials and Responsive Catalysts

Beyond their therapeutic potential, pyrimidine-ethanone derivatives could find applications in materials science. Future research may explore the design of smart materials and responsive catalysts based on the unique chemical properties of these compounds.

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. nih.govnih.gov The pyrimidine core, with its potential for hydrogen bonding and metal coordination, could be incorporated into polymers or frameworks to create materials with tunable properties. Enzymes can also be used to create smart materials for biomedical applications. frontiersin.org

In the realm of catalysis, the nitrogen atoms in the pyrimidine ring could act as ligands for metal catalysts, potentially leading to the development of novel catalytic systems with specific activities and selectivities. The ability to fine-tune the electronic properties of the pyrimidine ring through substitution could allow for the rational design of catalysts for a variety of chemical transformations.

Challenges in Preclinical and Clinical Translation of Pyrimidine-Ethanone Compounds

Despite the promise of pyrimidine-ethanone derivatives, their translation from preclinical research to clinical applications faces several hurdles. nih.gov A significant challenge is ensuring the robustness and reproducibility of preclinical findings. nih.gov Many promising compounds fail in clinical trials due to a lack of efficacy or unforeseen toxicity in humans, which may not have been apparent in early-stage studies. nih.gov

The "valley of death" in drug development refers to the gap between promising preclinical results and successful clinical outcomes. nih.gov To bridge this gap, it is crucial to use a combination of preclinical models that more accurately mimic human disease. nih.gov Furthermore, a thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential for predicting its behavior in humans.

Another challenge lies in the inherent heterogeneity of human diseases and patient populations. nih.gov A drug that is effective in a specific preclinical model may only benefit a subset of patients in a clinical setting. nih.gov Therefore, the development of biomarkers to identify patients who are most likely to respond to a particular therapy is becoming increasingly important.

Overcoming these challenges will require a multidisciplinary approach, involving close collaboration between chemists, biologists, pharmacologists, and clinicians. By addressing these issues early in the drug development process, the likelihood of successfully translating promising pyrimidine-ethanone compounds into valuable new therapies and technologies can be significantly increased.

Q & A

Q. What are the standard synthetic routes for 1-(5-Methylpyrimidin-2-yl)ethanone, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common approach involves:

- Step 1: Reacting 5-methylpyrimidine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Validation: Purity is confirmed using ¹H/¹³C NMR (e.g., characteristic acetyl peak at ~2.5 ppm) and HPLC (>98% purity threshold). Mass spectrometry (MS) provides molecular ion confirmation (expected m/z: 150.07 for C₇H₈N₂O) .

Q. How can density functional theory (DFT) optimize the molecular structure and electronic properties of this compound?

Methodological Answer: DFT studies (e.g., B3LYP functional with 6-31G* basis set) are used to:

- Geometry Optimization: Predict bond lengths/angles (e.g., C=O bond ~1.22 Å).

- Electronic Properties: Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to assess reactivity.

- Thermochemistry: Estimate enthalpy of formation using hybrid functionals, as validated by Becke (1993) for <3 kcal/mol error in atomization energies .

Q. How can kinetic isotope effects (KIEs) or computational transition-state analysis elucidate the reaction mechanism of its synthesis?

Methodological Answer:

- KIEs: Compare reaction rates using deuterated substrates (e.g., D-labeled acetyl chloride) to identify rate-determining steps (e.g., acylation vs. deprotonation).

- Transition-State Analysis: Use Gaussian 16 with IRC (intrinsic reaction coordinate) to map energy barriers. For example, a computed activation energy of ~25 kcal/mol suggests a concerted mechanism .

Q. How do discrepancies between computational and experimental NMR chemical shifts arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Solvent Effects: PCM (Polarizable Continuum Model) corrections improve shift accuracy (e.g., DMSO solvent shifts δ by +0.3 ppm).

- Dynamics: Include MD simulations to account for conformational averaging.

- Functional Choice: Hybrid functionals (e.g., B3LYP) outperform local approximations for NMR shifts .

Q. What strategies are used to evaluate its bioactivity in drug discovery pipelines?

Methodological Answer:

- Target Identification: Molecular docking (AutoDock Vina) against enzymes (e.g., kinases) or receptors (e.g., GPCRs).

- Assays:

- Enzyme Inhibition: IC₅₀ determination via fluorogenic substrates.

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ ~50 μM).

- SAR Studies: Modify substituents (e.g., 5-methyl vs. 5-fluoro) to correlate structure with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.